Technical Guide: Tert-butyl 4-methylpyridin-3-ylcarbamate
Technical Guide: Tert-butyl 4-methylpyridin-3-ylcarbamate
[1]
Executive Summary
Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2] It serves as a protected form of 3-amino-4-methylpyridine (3-amino-4-picoline), enabling precise regioselective functionalization of the pyridine scaffold.
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a precursor for 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and other fused heterocycles found in kinase inhibitors and receptor antagonists. The tert-butoxycarbonyl (Boc) group plays a dual role: it attenuates the nucleophilicity of the C3-amine and directs lithiation to the C4-methyl position, facilitating "lateral" functionalization that is otherwise difficult to achieve.
Chemical Identity & Physicochemical Properties[4][5]
Core Identifiers
| Parameter | Detail |
| CAS Number | 180253-66-1 |
| IUPAC Name | tert-butyl N-(4-methylpyridin-3-yl)carbamate |
| Synonyms | 3-(Boc-amino)-4-methylpyridine; N-Boc-3-amino-4-picoline |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| SMILES | CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Physical Properties
| Property | Value / Description |
| Physical State | White to off-white solid |
| Melting Point | 103–107 °C (Typical for crystalline carbamates of this class) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Pyridine nitrogen); ~12 (Carbamate NH) |
| Storage | Inert atmosphere (Argon/Nitrogen); 2–8 °C; Hygroscopic |
Synthetic Methodology
While standard amine protection using Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) is common, the 3-amino-4-methylpyridine substrate presents a challenge: the pyridine ring nitrogen can compete as a nucleophile, and the aniline-like exocyclic amine is less nucleophilic due to electron withdrawal by the ring.
Recommended Protocol: Anionic Protection Strategy This method uses a strong base to deprotonate the amine irreversibly, ensuring rapid and quantitative protection without competitive pyridine N-acylation.
Reagents & Stoichiometry[8][9]
-
Substrate: 3-Amino-4-methylpyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base: Potassium bis(trimethylsilyl)amide (KHMDS) (2.2 equiv, 0.5 M in toluene)
-
Solvent: Anhydrous THF
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and septum. Purge with Argon.
-
Dissolution: Charge the flask with 3-amino-4-methylpyridine (e.g., 500 mg) and anhydrous THF (10 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Dropwise add the KHMDS solution over 10 minutes. The solution may turn dark (yellow/orange) due to the formation of the potassiated amide species. Stir for 15 minutes at 0 °C.
-
Protection: Dissolve Boc₂O in a minimal amount of THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.
-
Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂; Gradient 10% → 40% EtOAc in Hexanes).
Reaction Logic Visualization
Figure 1: Anionic protection strategy preventing competitive N-acylation of the pyridine ring.
Applications in Drug Development
The strategic value of Tert-butyl 4-methylpyridin-3-ylcarbamate extends beyond simple protection. It is a "linchpin" intermediate for constructing complex fused heterocycles.
Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridines)
The 6-azaindole scaffold is bioisosteric to indole and purine, making it a privileged structure in kinase inhibitor design (e.g., JAK, VEGFR inhibitors).
-
Mechanism: The Boc group directs ortho-lithiation to the C4-methyl group. Subsequent reaction with an electrophile (like DMF or an ester) followed by cyclization yields the azaindole.
-
Advantage: This route avoids the harsh conditions of the Fischer indole synthesis and allows for substitution on the pyridine ring prior to cyclization.
Lateral Functionalization
The C4-methyl group in 4-picoline systems is acidic (pKa ~26), but the free amine at C3 interferes with base-mediated deprotonation.
-
Boc Effect: The carbamate protects the amine and can coordinate with Lithium bases (Directed Ortho Metalation - DoM), stabilizing the lithiated intermediate at the methyl position.
-
Outcome: Enables the introduction of alkyl, benzyl, or carbonyl groups at the "benzylic" methyl position.
Application Workflow
Figure 2: Divergent synthesis pathways enabling access to kinase inhibitor scaffolds.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for the following NMR signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.9–8.5 ppm: Broad singlet or doublet (C2-H, deshielded by ring N and carbamate).
-
δ 8.3 ppm: Doublet (C6-H).
-
δ 7.1 ppm: Doublet (C5-H).
-
δ 6.5–7.0 ppm: Broad singlet (N-H exchangeable).
-
δ 2.2–2.3 ppm: Singlet (3H, Aryl-CH₃).
-
δ 1.5 ppm: Singlet (9H, Boc tert-butyl group).[3]
-
-
¹³C NMR:
-
Carbonyl: ~153 ppm (Carbamate C=O).
-
Pyridine Carbons: Distinct signals in the aromatic region (120–150 ppm).
-
Boc Methyls: ~28 ppm.[4]
-
Aryl Methyl: ~16–18 ppm.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: The precursor (3-amino-4-picoline) is toxic and potentially mutagenic. The Boc-protected derivative is generally less volatile but should still be handled in a fume hood.
-
Incompatibility: Strong acids (cleaves Boc), Strong oxidizers.
-
Waste Disposal: Dispose of as halogen-free organic solvent waste.
References
-
Wasfy, O. et al. (2019). Pyridylic Anions are Soft Nucleophiles in the Palladium-Catalyzed C(sp3)-H Allylation of 4-Alkylpyridines. Royal Society of Chemistry. (Cited for KHMDS protection protocol).
-
BLD Pharm. (2024). Product Datasheet: Tert-butyl (4-methylpyridin-3-yl)carbamate (CAS 180253-66-1).[1][2][5][6][7]
-
Synchem. (2024). Catalog Entry: Tert-butyl (3-methylpyridin-4-yl)carbamate and isomers.
-
PubChem. (2024). Compound Summary: 3-Amino-4-methylpyridine (Precursor).[4][8][9][10]
Sources
- 1. 116026-93-8|tert-Butyl (3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1788613-13-7|methyl (4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 180253-66-1|tert-Butyl (4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. molcore.com [molcore.com]
- 8. researchgate.net [researchgate.net]
- 9. US5869676A - Process for the synthesis of ribonucleotide reductase inhibitors 3-AP and 3-AMP - Google Patents [patents.google.com]
- 10. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
